2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole
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Overview
Description
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antibacterial, antitumor, antidepressant, antimicrobial, and anti-inflammatory properties . This compound features a unique structure with a benzenesulfonyl group, a pyridinyl group, and a phenylsulfanyl group attached to an indole core.
Preparation Methods
The synthesis of 2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole involves several steps. One common method includes the reaction of benzyl aryl ketones with bromomethyl indole in the presence of sodium hydride and dry dimethylformamide under nitrogen atmosphere . The reaction mixture is stirred at room temperature and then poured over crushed ice containing hydrochloric acid to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzenesulfonyl or pyridinyl groups can be replaced by other substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide, dichloromethane, and ethanol. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial, antitumor, and anti-inflammatory activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to intercalate between DNA base pairs, affecting DNA replication and transcription . The sulfonamide group may inhibit the growth of bacterial organisms by interfering with folic acid synthesis.
Comparison with Similar Compounds
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole can be compared with other indole derivatives, such as:
3-[1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl]-1-[4-methyl/methoxyphenyl]-2-phenyl-propane-1-one: Similar structure but with different substituents on the indole ring.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Contains a pyrrolo[2,3-b]pyridine core instead of an indole core.
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: Features a bis(pyridin-4-yl)ethenyl group attached to a benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
143582-38-1 |
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Molecular Formula |
C27H20N2O2S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)-2-pyridin-3-ylethenyl]-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C27H20N2O2S2/c30-33(31,22-13-5-2-6-14-22)25(18-20-10-9-17-28-19-20)26-27(32-21-11-3-1-4-12-21)23-15-7-8-16-24(23)29-26/h1-19,29H |
InChI Key |
LMMNTKPBPAXUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=CC4=CN=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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